molecular formula C16H14O3 B14621143 4-Methyl-5,5-diphenyl-1,2-dioxolan-3-one CAS No. 60909-12-8

4-Methyl-5,5-diphenyl-1,2-dioxolan-3-one

Cat. No.: B14621143
CAS No.: 60909-12-8
M. Wt: 254.28 g/mol
InChI Key: YTNCDWVRXNFYCT-UHFFFAOYSA-N
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Description

4-Methyl-5,5-diphenyl-1,2-dioxolan-3-one is an organic compound belonging to the class of dioxolanes Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5,5-diphenyl-1,2-dioxolan-3-one typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by acids, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The general reaction scheme is as follows:

Aldehyde/Ketone+Ethylene GlycolAcid CatalystThis compound+Water\text{Aldehyde/Ketone} + \text{Ethylene Glycol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Aldehyde/Ketone+Ethylene GlycolAcid Catalyst​this compound+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5,5-diphenyl-1,2-dioxolan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Methyl-5,5-diphenyl-1,2-dioxolan-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a protecting group for carbonyl compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-5,5-diphenyl-1,2-dioxolan-3-one involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the context of its use, such as in biochemical assays or drug development.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1,3-dioxolan-4-ylmethanol
  • 4,5-Diphenyl-1,3-dioxolan-2-one
  • 1,3-Dioxolane

Uniqueness

4-Methyl-5,5-diphenyl-1,2-dioxolan-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other dioxolanes, it may exhibit different reactivity and stability, making it suitable for specialized applications in research and industry.

Properties

CAS No.

60909-12-8

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

4-methyl-5,5-diphenyldioxolan-3-one

InChI

InChI=1S/C16H14O3/c1-12-15(17)18-19-16(12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

YTNCDWVRXNFYCT-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OOC1(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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